This compound is classified as a pyrazolo[3,4-b]pyridine derivative, which is a bicyclic heterocyclic structure. Pyrazolo[3,4-b]pyridines have garnered attention in medicinal chemistry due to their potential as phosphodiesterase inhibitors and their utility in treating various diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis . The specific compound in question is notable for its structural features that include a chloro group, a methoxy group, and a pyridinylmethyl substituent.
The synthesis of 4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-N-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through several synthetic routes. One common method involves the formation of the pyrazolo[3,4-b]pyridine core via cyclization reactions involving appropriate precursors such as 1-ethyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide derivatives.
The molecular formula is , with a molecular weight of approximately 357.85 g/mol. Crystallographic studies can provide further insights into bond lengths and angles but are not readily available for this specific compound.
The compound can participate in various chemical reactions typical for amides and heterocycles:
The mechanism of action for pyrazolo[3,4-b]pyridines generally involves inhibition of specific enzymes such as phosphodiesterases. These enzymes regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways.
The physical properties include:
Chemical properties include:
The applications of 4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-N-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide primarily lie in medicinal chemistry:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3